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molecular formula C11H10N2O B2472867 1-(1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 3968-40-9

1-(1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No. B2472867
M. Wt: 186.214
InChI Key: ZZLLGMSBHKIMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04316815

Procedure details

1-Phenyl-4-acetyl-pyrazole was prepared by acetylation of 1-phenyl-pyrazole with acetic anhydride according to the procedure described in Chemical Abstracts Vol. 63, 16332.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:11]=[CH:10][CH:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:1]1([N:7]2[CH:11]=[C:10]([C:12](=[O:14])[CH3:13])[CH:9]=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CC(=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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